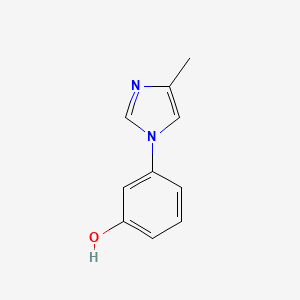
Phenol, 3-(4-methyl-1H-imidazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(4-methyl-1H-imidazol-1-yl)-, also known as Oxymetazoline, is a member of phenols, a carboxamidine, and a member of imidazolines . It has roles as an alpha-adrenergic agonist, a sympathomimetic agent, a nasal decongestant, and a vasoconstrictor agent .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of Phenol, 3-(4-methyl-1H-imidazol-1-yl)- include a molecular weight of 160.17, a density of 1.20±0.1 g/cm3 (Predicted), and a boiling point of 366.3±25.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Electronic/Substituents Influence
- Studies on imidazole-based compounds, including 4-methyl-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, have shown that the electron density on the imidazole ring can be influenced by electron-rich/electron-withdrawing substituents, which is important for improving N-base donor strengths (Eseola et al., 2012).
Fluorescence Properties
- The synthesis of 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol has demonstrated its potential as a fluorescent probe for Zn2+ ions, exhibiting strong fluorescence and high fluorescence quantum yield (Zheng Wen-yao, 2012).
Catalytic Applications
- (Phenoxyimidazolyl-salicylaldimine)iron complexes, synthesized using imidazole derivatives, have been utilized in iron-catalyzed ethylene reactions, showing potential in the field of catalysis (Yankey et al., 2014).
Corrosion Inhibition
- Imidazole-based molecules, such as 4-(imidazole-1-il)-phenol, have been applied for the corrosion inhibition of carbon steel in acidic medium, demonstrating significant inhibition efficiency (Costa et al., 2021).
Structural Studies
- Structural studies of compounds like 2-((1H-imidazol-2-yl)methyleneamino)phenol have provided insights into their crystallization properties and coordination environments, useful in material science and coordination chemistry (Diop et al., 2022).
Luminescence Enhancement
- Research into the fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes has revealed that coordination to zinc ions can lead to emission quenching or enhancement of fluorescent intensity, offering potential applications in luminescence-based sensing (Eseola et al., 2009).
Wirkmechanismus
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets . These include various enzymes and receptors, contributing to their wide range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can vary widely, depending on the specific target and the biological context .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and the context of their action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methyl-1H-imidazol-1-yl)phenol . These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These properties make it a promising candidate for future research and drug development .
Biochemische Analyse
Biochemical Properties
It is known that imidazole, a core structure in this compound, is an important synthon in the development of new drugs . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can influence various cellular processes
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 203-205°C .
Metabolic Pathways
Imidazole derivatives are known to be involved in various metabolic pathways .
Eigenschaften
IUPAC Name |
3-(4-methylimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-12(7-11-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEBJVAMQTZLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136167-38-9 |
Source


|
| Record name | 3-(4-methyl-1H-imidazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)
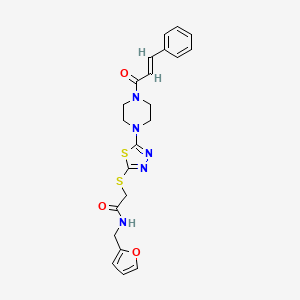

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

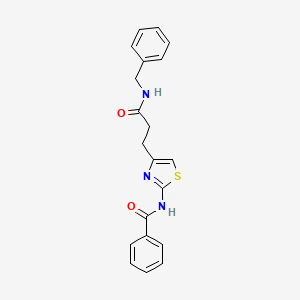
![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
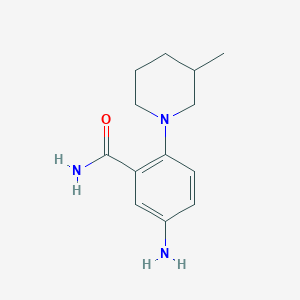
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)

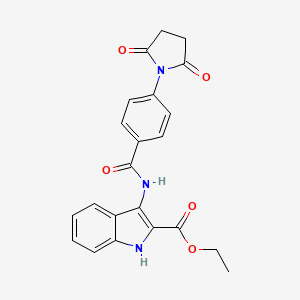
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)